molecular formula C20H19ClF3N5O2 B2951492 4-(2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-4,5-dihydro-1H-imidazol-1-yl)benzenecarboxylic acid CAS No. 338412-07-0

4-(2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-4,5-dihydro-1H-imidazol-1-yl)benzenecarboxylic acid

カタログ番号: B2951492
CAS番号: 338412-07-0
分子量: 453.85
InChIキー: HRMFKMOAARCHIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a complex heterocyclic architecture, combining a piperazine ring, a 3-chloro-5-(trifluoromethyl)pyridinyl moiety, a 4,5-dihydroimidazole ring, and a benzenecarboxylic acid group. The trifluoromethyl (CF₃) and chloro (Cl) substituents enhance its lipophilicity and metabolic stability, while the carboxylic acid group improves aqueous solubility.

特性

IUPAC Name

4-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-4,5-dihydroimidazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF3N5O2/c21-16-11-14(20(22,23)24)12-26-17(16)27-7-9-28(10-8-27)19-25-5-6-29(19)15-3-1-13(2-4-15)18(30)31/h1-4,11-12H,5-10H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMFKMOAARCHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-(2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-4,5-dihydro-1H-imidazol-1-yl)benzenecarboxylic acid represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H19ClF3N3O2C_{19}H_{19}ClF_3N_3O_2, with a molecular weight of approximately 397.82 g/mol. The structure features a piperazine ring, a pyridine moiety with a trifluoromethyl group, and an imidazole component, which contribute to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

Bacterial Strain MIC (μg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid synthesis
Pseudomonas aeruginosa31.108 - 124.432Biofilm formation inhibition

The compound exhibits bactericidal effects, particularly against Gram-positive bacteria, and shows moderate activity against biofilms formed by resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

The mechanisms underlying the antimicrobial action include:

  • Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to reduced bacterial growth.
  • Disruption of Nucleic Acid Synthesis : It affects the replication and transcription processes in bacteria.
  • Biofilm Inhibition : The compound demonstrates significant activity against biofilms, which are notoriously difficult to treat due to their protective matrix.

Study 1: Efficacy Against MRSA

A study evaluated the effectiveness of the compound against MRSA biofilms. Results indicated that at concentrations between 0.007 - 0.03 mg/mL, the compound inhibited biofilm formation by approximately 70% . This suggests potential utility in treating infections where biofilm formation is a significant barrier to therapy.

Study 2: Broad Spectrum Antimicrobial Activity

In another investigation, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. It exhibited broad-spectrum activity with MIC values lower than those of standard antibiotics like ciprofloxacin and ampicillin . This positions it as a promising candidate for further development in antimicrobial therapies.

類似化合物との比較

Structural and Functional Group Analysis

The compound shares core features with several analogs, including:

Compound Molecular Formula Molecular Weight Key Functional Groups Bioactivity Notes
Target Compound C₂₀H₁₈ClF₃N₅O₂* ~478.8 g/mol† Carboxylic acid, CF₃, Cl, piperazine, dihydroimidazole Hypothesized enhanced solubility and receptor affinity
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide C₁₉H₁₇ClF₃N₅O₃ 455.8 g/mol Carboxamide, CF₃, Cl, piperazine, benzoxazinone Likely protease/modulator applications; reduced solubility vs. target compound
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid C₁₃H₁₁ClF₃N₃O₃ 343.7 g/mol Carboxylic acid, CF₃, Cl, dihydroisoxazole Shorter half-life due to simpler structure

*Estimated based on structural similarity to ; †Calculated using atomic masses.

Key Observations :

  • The dihydroimidazole ring in the target compound may confer greater conformational rigidity compared to dihydroisoxazole in the analog from , affecting target selectivity .
  • The piperazine linker is conserved across analogs, suggesting its role in facilitating interactions with hydrophobic pockets or metal ions in enzymes .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound is unavailable, insights can be inferred from related structures:

  • The carboxamide analog (CAS 866137-49-7) is linked to protease inhibition or receptor modulation due to its benzoxazinone group, which is absent in the target compound .
  • The shorter-chain carboxylic acid analog () may exhibit faster clearance in vivo, whereas the target compound’s extended structure could improve pharmacokinetics .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。